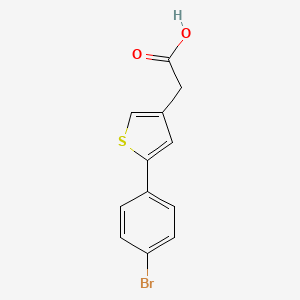
3-Thiopheneacetic acid, 5-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiopheneacetic acid, 5-(4-bromophenyl)- is an organic compound with the molecular formula C12H9BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromophenyl group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiopheneacetic acid, 5-(4-bromophenyl)- typically involves the bromination of thiophene derivatives followed by acetic acid substitution. One common method includes the reaction of 3-thiopheneacetic acid with bromine in the presence of a catalyst to introduce the bromophenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted thiophene derivatives
Scientific Research Applications
3-Thiopheneacetic acid, 5-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-thiopheneacetic acid, 5-(4-bromophenyl)- involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thiophene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in biological systems .
Comparison with Similar Compounds
Thiophene-3-acetic acid: Another thiophene derivative with similar structural features but lacking the bromophenyl group.
Thiophene-2-acetic acid: An isomer of thiophene-3-acetic acid with the acetic acid group attached at a different position on the thiophene ring.
Uniqueness: 3-Thiopheneacetic acid, 5-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .
Properties
CAS No. |
177540-87-3 |
|---|---|
Molecular Formula |
C12H9BrO2S |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C12H9BrO2S/c13-10-3-1-9(2-4-10)11-5-8(7-16-11)6-12(14)15/h1-5,7H,6H2,(H,14,15) |
InChI Key |
YZBMEWUWIDBYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















